4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]phenyl benzoate
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Overview
Description
4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]phenyl benzoate is an organic compound that belongs to the class of imines and benzoates It is characterized by the presence of a benzoate ester linked to an imine group, which is further substituted with a 2,4-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]phenyl benzoate typically involves the condensation of 4-formylbenzoic acid with 2,4-dimethylaniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting imine is then esterified with benzoic acid chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]phenyl benzoate undergoes various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding oxime or nitroso compound.
Reduction: The imine can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oximes and nitroso compounds.
Reduction: Amines.
Substitution: Various substituted benzoates and imines.
Scientific Research Applications
4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]phenyl benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]phenyl benzoate involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the benzoate ester moiety can undergo hydrolysis, releasing benzoic acid, which may contribute to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-(3,5-BIS{(E)-[(2,4-Dimethylphenyl)imino]methyl}phenyl)methylidene]-2,4-Dimethylaniline
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]phenyl benzoate is unique due to its specific combination of an imine group and a benzoate ester, which imparts distinct chemical reactivity and potential biological activity. Its structural features allow for diverse applications in various fields, making it a valuable compound for scientific research and industrial use.
Properties
Molecular Formula |
C22H19NO2 |
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Molecular Weight |
329.4 g/mol |
IUPAC Name |
[4-[(2,4-dimethylphenyl)iminomethyl]phenyl] benzoate |
InChI |
InChI=1S/C22H19NO2/c1-16-8-13-21(17(2)14-16)23-15-18-9-11-20(12-10-18)25-22(24)19-6-4-3-5-7-19/h3-15H,1-2H3 |
InChI Key |
XGAHCHPBSWKFPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
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